molecular formula C23H24N4O5S2 B2695030 N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 921796-34-1

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2695030
CAS No.: 921796-34-1
M. Wt: 500.59
InChI Key: XFMMUTAUFUTNCG-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a methanesulfonyl-substituted pyridazine ring and a piperidine sulfonyl group on the benzamide core.

Properties

IUPAC Name

N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S2/c1-33(29,30)22-14-13-21(25-26-22)17-5-9-19(10-6-17)24-23(28)18-7-11-20(12-8-18)34(31,32)27-15-3-2-4-16-27/h5-14H,2-4,15-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMMUTAUFUTNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the pyridazine ring. This can be achieved through the reaction of appropriate hydrazine derivatives with diketones under controlled conditions. The methanesulfonyl group is then introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.

The phenyl and piperidine sulfonyl groups are incorporated through nucleophilic substitution reactions. The final step involves the formation of the benzamide moiety by reacting the intermediate with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction times, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.

    Substitution: The phenyl and piperidine sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation reactions.

    Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted phenyl and piperidine derivatives.

Scientific Research Applications

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s uniqueness lies in its dual sulfonyl groups (methanesulfonyl and piperidine sulfonyl). Below is a comparison with structurally related compounds from the evidence:

Compound Name / Key Features Functional Groups Biological Activity / Applications Reference
Target Compound Pyridazine (methanesulfonyl), Benzamide (piperidine sulfonyl) Hypothesized kinase inhibition, antitumor
4-(4-Methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide (methanesulfonic acid salt) Pyrimidine, benzamide, methylpiperazine Tumor therapy (crystalline form)
N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide Pyridine (trifluoromethyl), benzamide, methylpiperazine Synthetic intermediate for drug discovery
3-(4-(Methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine Imidazopyridazine (methylsulfinyl/sulfonyl) Antimalarial optimization
N-[(2S)-3-(4-Butoxyphenyl)-... benzamide derivatives Benzamide, alkoxy chains, amino acid-like side chains Not specified (likely metabolic or receptor studies)
Key Observations:
  • Sulfonyl vs. Sulfinyl Groups : The target compound’s methanesulfonyl group (electron-withdrawing) contrasts with methylsulfinyl groups in antimalarial imidazopyridazines , which may alter redox sensitivity or target binding.
  • Piperidine vs.
  • Pyridazine vs. Pyrimidine/Pyridine : Pyridazine’s dual nitrogen atoms may confer stronger hydrogen-bonding capacity compared to pyrimidine or pyridine analogs, influencing kinase selectivity .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The dual sulfonyl groups likely enhance aqueous solubility compared to alkoxy-substituted benzamides () but may reduce membrane permeability relative to trifluoromethyl-containing analogs () .

Biological Activity

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound with significant biological activity, particularly as an inhibitor of S100 proteins, which are implicated in various pathological processes such as cancer and inflammation. This article explores the compound's biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C24H26N4O5S2
  • Molecular Weight : Approximately 502.62 g/mol

The structure features a benzamide backbone with substituents including a piperidine ring and a pyridazine moiety, both known for their biological activity. The presence of the sulfonamide group enhances its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the Pyridazine Ring : Using appropriate precursors and reagents.
  • Sulfonamide Formation : Introducing the sulfonamide group to enhance solubility and bioactivity.
  • Benzamide Coupling : Finalizing the structure by coupling the benzamide with the piperidine derivative.

Careful control of reaction conditions such as temperature and solvent choice is crucial for achieving high purity and yield.

This compound exhibits significant biological activity primarily through its interaction with S100 proteins. These proteins are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The compound's ability to modulate these proteins suggests its potential in treating diseases where S100 proteins play a critical role.

Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits specific S100 protein interactions, which may contribute to its anti-inflammatory and anti-cancer properties. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to elucidate these interactions.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds can provide insights into the unique biological properties of this compound:

Compound NameStructure FeaturesUnique Aspects
N-(3-(6-ethylsulfonyl)pyridazin-3-yl)phenyl)-4-(piperidin-1-sulfonyl)benzamideEthylsulfonyl group instead of methanesulfonylPotentially different pharmacokinetics due to ethyl substitution
3-chloro-N-[1-(3-phenyl-1H-pyrazol-5-yl)piperidin-4-yl]benzamidePyrazole instead of pyridazineDifferent target specificity due to pyrazole ring
4-methyl-N-[1-(3-phenyl-1H-pyrazol-5-yl)piperidin-4-yl]benzamideMethyl substitution on piperidineVariations in biological activity due to methyl group presence

These comparisons highlight how modifications in functional groups can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on the compound's efficacy in various disease models:

  • Cancer Models : In vivo studies indicate that this compound can reduce tumor growth in xenograft models by inhibiting S100 protein-mediated pathways.
  • Inflammation Models : The compound has shown promise in reducing markers of inflammation in animal models, suggesting potential applications in treating inflammatory diseases.

Q & A

Basic: What are the key strategies for synthesizing N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Pyridazine Core Formation : Hydrazine reacts with dicarbonyl precursors under reflux (e.g., ethanol, 80°C) to form the pyridazine ring .
  • Sulfonamide Introduction : A sulfonyl chloride reacts with an amine intermediate in dichloromethane or THF, catalyzed by triethylamine at 0–25°C .
  • Coupling Reactions : Suzuki-Miyaura cross-coupling may link aryl groups, using palladium catalysts (e.g., Pd(PPh₃)₄) and degassed solvents (DMF, 100°C) .
    Critical Controls : Monitor purity via HPLC/TLC; optimize yields by adjusting stoichiometry and reaction time .

Basic: How is the molecular structure of this compound characterized?

Answer:

  • X-ray Crystallography : Resolves bond lengths, angles, and conformation (e.g., piperidine chair vs. boat configuration) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methanesulfonyl proton signals at δ 3.2–3.5 ppm) .
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~530) .
    Example : used crystallography to correlate trifluoromethyl group orientation with receptor binding.

Basic: What preliminary biological activities have been reported?

Answer:

  • Enzyme Inhibition : IC₅₀ values against kinases (e.g., EGFR) via fluorescence polarization assays .
  • Antimicrobial Screening : MIC testing against S. aureus (e.g., 8 µg/mL) using broth microdilution .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa) .
    Limitation : Most data are in vitro; in vivo pharmacokinetics (e.g., bioavailability) remain unexplored.

Advanced: How can synthesis yields be optimized despite steric hindrance from the piperidine-sulfonyl group?

Answer:

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of bulky intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 24 hr) while maintaining >80% yield .
  • Protecting Groups : Temporarily block reactive amines (e.g., Boc protection) to prevent side reactions .
    Case Study : achieved 48% yield via sequential normal/reverse-phase chromatography after optimizing coupling steps.

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Answer:

  • Comparative Analysis : Contrast substituent effects (Table 1).

    SubstituentActivity (IC₅₀, nM)Source
    4-Methylpiperidine15 ± 2 (EGFR)
    4-Methoxypiperidine120 ± 10 (EGFR)
    Pyrimidine coreInactive
  • Molecular Dynamics : Simulate ligand-receptor interactions to explain potency differences (e.g., hydrophobic packing of methyl groups) .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

Answer:

  • Bioisosteric Replacement : Swap methanesulfonyl with sulfonic acid to enhance solubility while retaining activity .
  • Fragment-Based Design : Test truncated analogs (e.g., pyridazine-only fragments) to identify critical pharmacophores .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to predict activity of novel derivatives .
    Key Finding : showed trifluoromethyl groups improve metabolic stability but reduce aqueous solubility.

Advanced: How to address poor solubility in biological assays?

Answer:

  • Co-Solvent Systems : Use 10% DMSO/PEG-400 in PBS for in vitro assays .
  • Prodrug Approach : Introduce phosphate esters at the benzamide moiety to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes (e.g., 100 nm particles) to improve cellular uptake .

Advanced: How to ensure compound stability during long-term storage?

Answer:

  • Storage Conditions : Lyophilize and store at -80°C under argon; avoid repeated freeze-thaw cycles .
  • Stability Testing : Use accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Protection from Light : Amber vials prevent photodegradation of the pyridazine ring .

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